molecular formula C20H28O5 B1151657 16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid CAS No. 691009-85-5

16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid

Cat. No. B1151657
CAS RN: 691009-85-5
M. Wt: 348.4 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid is a natural diterpenoid found in the branches of Platycladus orientalis .


Molecular Structure Analysis

The 16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid molecule contains a total of 55 bonds. There are 27 non-H bonds, 4 multiple bonds, 4 rotatable bonds, 4 double bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 carboxylic acid (aliphatic), 1 ester (aliphatic), and 2 hydroxyl groups .


Physical And Chemical Properties Analysis

The molecular weight of 16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid is 348.4 g/mol. It has a XLogP3-AA value of 3.1, indicating its lipophilicity. It has 2 hydrogen bond donors and 5 hydrogen bond acceptors. The exact mass and monoisotopic mass of the molecule are 348.19367399 g/mol. The topological polar surface area is 83.8 Ų .

Scientific Research Applications

Inhibition of Tyrosine Phosphatase 1B (PTP1B)

This compound, isolated from A. macrophylla, has been found to be a time-dependent moderate inhibitor of tyrosine phosphatase 1B (PTP1B) . PTP1B is a key enzyme in the regulation of insulin signaling and is a potential therapeutic target for type 2 diabetes and obesity.

Anti-Inflammatory Activity

Research has shown that 15-Hydroxypinusolidic acid has significant anti-inflammatory activity . It was found to inhibit nitric oxide (NO) production in lipopolysaccharide-stimulated BV2 microglial cells . This suggests potential applications in the treatment of inflammatory diseases.

Phytochemistry of Araucariaceae Family

The compound is part of the phytochemical profile of the Araucariaceae family, particularly the Wollemia genus . This suggests potential applications in the field of botany and plant chemistry.

Chemotaxonomy

The presence of this compound in certain plants can be used for chemotaxonomic purposes, helping to classify and identify plants based on their chemical composition .

properties

IUPAC Name

(1S,4aR,5S,8aR)-5-[2-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O5/c1-12-5-8-15-19(2,9-4-10-20(15,3)18(23)24)14(12)7-6-13-11-16(21)25-17(13)22/h11,14-15,17,22H,1,4-10H2,2-3H3,(H,23,24)/t14-,15+,17?,19+,20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTUAPFQPZVTGA-LTWMUGOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(C1CCC(=C)C2CCC3=CC(=O)OC3O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@]([C@@H]1CCC(=C)[C@@H]2CCC3=CC(=O)OC3O)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid
Reactant of Route 2
16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid
Reactant of Route 3
16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid
Reactant of Route 4
16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid
Reactant of Route 5
16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid
Reactant of Route 6
16-Hydroxy-8(17),13-labdadien-15,16-olid-19-oic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.